molecular formula C4H10N2 B1610018 1-(Aminomethyl)cyclopropanamine CAS No. 143842-25-5

1-(Aminomethyl)cyclopropanamine

Cat. No.: B1610018
CAS No.: 143842-25-5
M. Wt: 86.14 g/mol
InChI Key: JATTWGKYNBEIMH-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanamine is an organic compound with the molecular formula C4H9N. It features a cyclopropane ring substituted with an aminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclopropanamine can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems, such as regio-, diastereo-, and enantio-selective catalysts, is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropanamine involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the enzyme’s active site, preventing the demethylation of histone proteins. This inhibition leads to changes in gene expression and has therapeutic potential for treating conditions like schizophrenia, Alzheimer’s disease, and epilepsy .

Properties

IUPAC Name

1-(aminomethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-3-4(6)1-2-4/h1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATTWGKYNBEIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473665
Record name Cyclopropanemethanamine, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143842-25-5
Record name Cyclopropanemethanamine, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)cyclopropanamine
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1-(Aminomethyl)cyclopropanamine
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1-(Aminomethyl)cyclopropanamine
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1-(Aminomethyl)cyclopropanamine
Reactant of Route 6
1-(Aminomethyl)cyclopropanamine

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